molecular formula C23H23N3O3S B11300983 5-amino-1-[2-(4-methoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one

5-amino-1-[2-(4-methoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11300983
M. Wt: 421.5 g/mol
InChI Key: IXVQBSPFCHXBKW-UHFFFAOYSA-N
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Description

5-amino-1-[2-(4-methoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrrolone ring, a thiazole ring, and methoxyphenyl groups, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[2-(4-methoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylacetic acid with thioamide derivatives to form the thiazole ring, followed by cyclization with amino ketones to form the pyrrolone ring. The reaction conditions often require the use of catalysts such as palladium or platinum and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-[2-(4-methoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of halogenated derivatives and other substituted products.

Scientific Research Applications

5-amino-1-[2-(4-methoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-amino-1-[2-(4-methoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

5-amino-1-[2-(4-methoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one stands out due to its unique combination of structural features, including the presence of both pyrrolone and thiazole rings

Properties

Molecular Formula

C23H23N3O3S

Molecular Weight

421.5 g/mol

IUPAC Name

5-imino-1-[2-(4-methoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol

InChI

InChI=1S/C23H23N3O3S/c1-28-17-7-3-15(4-8-17)11-12-26-13-20(27)21(22(26)24)23-25-19(14-30-23)16-5-9-18(29-2)10-6-16/h3-10,14,24,27H,11-13H2,1-2H3

InChI Key

IXVQBSPFCHXBKW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)OC)O

Origin of Product

United States

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